2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid
Description
2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid (CAS: 859482-70-5) is a thiazole-based compound featuring a phenyl group at position 4, a thiophen-2-yl group at position 2, and an acetic acid moiety at position 5 of the thiazole ring . Its molecular formula is C₁₁H₉NO₂S, with a molecular weight of 219.26 g/mol . The compound is of interest due to its structural similarity to bioactive thiazole derivatives, particularly those targeting peroxisome proliferator-activated receptors (PPARs) or exhibiting neuroprotective properties .
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenyl-2-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S2/c17-13(18)9-12-14(10-5-2-1-3-6-10)16-15(20-12)11-7-4-8-19-11/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQVNNXEDLSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CS3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid typically involves multi-step organic reactions One common method includes the condensation of thiophene-2-carbaldehyde with phenylacetic acid in the presence of a base to form an intermediate This intermediate then undergoes cyclization with a thioamide to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and bioavailability in pharmacological studies.
| Alcohol | Conditions | Product | Application |
|---|---|---|---|
| Methanol | H₂SO₄, reflux | Methyl ester | Improved lipophilicity for membrane permeability studies |
| Ethanol | HCl, 60°C | Ethyl ester | Intermediate for further functionalization |
| Benzyl alcohol | DCC/DMAP, RT | Benzyl ester | Protection strategy during multi-step syntheses |
This reaction typically proceeds via nucleophilic acyl substitution, with yields dependent on steric hindrance from the thiazole-thiophene-phenyl backbone.
Decarboxylation
Thermal or basic conditions induce decarboxylation, forming 2-(4-phenyl-2-(thiophen-2-yl)thiazol-5-yl)ethane:
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Mechanism : Radical pathway under heat; ionic elimination under basic conditions.
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Applications : Simplifies the structure for studying thiazole-mediated biological effects .
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s C-2 and C-4 positions are susceptible to nucleophilic attack due to electron-withdrawing effects from sulfur and nitrogen.
| Reagent | Position | Product | Outcome |
|---|---|---|---|
| NH₃ (aq) | C-2 | 5-(carboxymethyl)-4-phenyl-2-aminothiazole | Enhanced hydrogen-bonding capacity |
| PhMgBr | C-4 | Diarylated thiazole derivative | Increased aromatic stacking potential |
Reactions require anhydrous conditions and often use transition metal catalysts (e.g., Pd for cross-couplings).
Reduction of the Carboxylic Acid Group
Lithium aluminum hydride (LiAlH₄) reduces the –COOH group to a primary alcohol:
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Conditions : Anhydrous THF, 0°C to RT.
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Challenges : Over-reduction of the thiazole ring is avoided by limiting reaction time.
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Utility : Alcohol derivatives serve as intermediates for ethers or glycosylation.
Electrophilic Aromatic Substitution (EAS)
The thiophene moiety directs electrophiles to its α-positions, while the phenyl group undergoes meta-substitution:
| Electrophile | Position | Product |
|---|---|---|
| HNO₃/H₂SO₄ | Thiophene C-3 | Nitro derivative |
| Br₂/FeBr₃ | Phenyl C-4 | Brominated analog |
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Nitration : Enhances polarity for crystallography studies.
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Bromination : Provides handles for Suzuki-Miyaura cross-couplings .
Metal Coordination
The sulfur and nitrogen atoms in the thiazole ring act as ligands for transition metals:
| Metal Salt | Coordination Site | Complex |
|---|---|---|
| Cu(II) acetate | Thiazole S/N | Tetrahedral Cu complex |
| PdCl₂ | Thiophene S | Square-planar Pd adduct |
These complexes are studied for catalytic applications and antimicrobial activity .
Condensation Reactions
The acetic acid side chain participates in Knoevenagel condensations with aldehydes:
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Substrates : Benzaldehyde, furfural.
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Applications : Extended π-systems for optoelectronic materials.
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including:
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit potent antimicrobial properties. A study highlighted that thiazole derivatives, including the target compound, showed significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Antiviral Properties
The antiviral potential of thiazole compounds has been explored extensively. In particular, studies have shown that certain derivatives can inhibit viral replication by targeting specific viral enzymes. This opens avenues for the development of antiviral drugs against influenza and other viral infections .
Anticancer Activity
Thiazole derivatives have also demonstrated anticancer properties in vitro. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a chemotherapeutic agent. For instance, one study reported that related thiazole compounds inhibited the growth of cancer cell lines significantly .
Applications in Drug Development
The unique structural features of 2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid make it a valuable scaffold in drug design:
Lead Compound for Drug Synthesis
Due to its diverse biological activities, this compound serves as a lead structure for synthesizing new drugs targeting various diseases. Medicinal chemists are exploring modifications to enhance efficacy and reduce toxicity.
Formulation Development
The compound's solubility and stability characteristics are being investigated for formulation into solid or liquid dosage forms suitable for clinical use .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammation and pain pathways. The thiazole ring can interact with nucleophilic sites on proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Core
The thiazole ring serves as a scaffold for diverse functionalization. Key analogs and their structural differences are summarized below:
Key Observations :
- Electron Effects: The thiophen-2-yl group in the target compound enhances electron density compared to phenylamino or methylsulfanyl groups in analogs .
- Biological Relevance : GW501516’s trifluoromethyl and methylsulfanyl groups contribute to its PPAR-δ agonism, suggesting that the target compound’s thiophene moiety may offer unique electronic properties for receptor interaction .
Physicochemical Properties
Acidity (pKa)
The acetic acid group’s pKa is influenced by adjacent substituents. For example:
- The target compound’s pKa is estimated to be ~3.5–4.0 (calculated based on analogous thiazole-acetic acids) .
- GW501516’s phenoxy-acetic acid has a lower pKa (~2.8–3.2) due to electron-withdrawing trifluoromethyl groups .
Solubility and Lipophilicity
- Target Compound : Moderate aqueous solubility (logP ~2.5) due to the balance between the hydrophobic phenyl/thiophene groups and the polar COOH .
- Styryl Analog: Reduced solubility (logP ~3.1) from the nonpolar styryl group .
- Ethylphenyl Analog : Lower solubility (logP ~3.4) due to increased hydrophobicity .
Target Compound
No direct biological data is provided in the evidence.
Key Analogs
Biological Activity
2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid is a heterocyclic compound notable for its unique combination of thiophene and thiazole rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound features:
- Thiazole Ring : Contributes to the compound's reactivity and biological activity.
- Thiophene Ring : Enhances the compound's electronic properties.
- Phenyl Group : Modifies the overall hydrophobicity and biological interactions.
This structural arrangement is crucial for its interaction with biological targets, influencing its pharmacological effects.
Anti-inflammatory Activity
Research indicates that derivatives of thiazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. The inhibition of these enzymes correlates with a reduction in pro-inflammatory mediators like prostaglandins .
Table 1: Summary of Anti-inflammatory Activity
| Compound | COX Inhibition | In Vivo Efficacy |
|---|---|---|
| This compound | Strong | Reduces carrageenin-induced inflammation in rat models |
| Other Thiazole Derivatives | Variable | Some show weak inhibition depending on substitution patterns |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Thiazole derivatives are known to exhibit efficacy against various bacterial strains. The presence of sulfur and nitrogen in the thiazole ring enhances its ability to disrupt microbial membranes or inhibit vital enzymatic functions within pathogens.
Case Study: Antimicrobial Efficacy
A study demonstrated that this compound showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Similar thiazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
The biological activity of this compound likely involves:
- Enzyme Inhibition : Binding to active sites of enzymes like COX.
- Cell Signaling Modulation : Altering pathways involved in inflammation and cell growth.
- Gene Expression Changes : Influencing transcription factors that regulate cellular responses.
Synthetic Approaches
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Condensation Reaction : Thiophene derivatives are reacted with phenylacetic acid in the presence of a base.
- Cyclization : Formation of the thiazole ring through reaction with thioamide.
This synthetic pathway is essential for producing the compound in both laboratory and industrial settings.
Future Directions
Future research should focus on:
- Clinical Trials : Assessing the safety and efficacy in human subjects.
- Structure–Activity Relationship Studies : Understanding how modifications to the chemical structure affect biological activity.
- Exploration of Combination Therapies : Investigating synergistic effects with other therapeutic agents.
Q & A
Basic: What are the optimal synthetic routes for 2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid?
Methodological Answer:
The synthesis typically involves multi-step heterocyclization and functionalization. For example:
- Step 1: React phenyl-substituted aldehydes with thiophene derivatives in a solvent like ethanol or DMF, catalyzed by morpholine or piperidine, to form the thiazole core .
- Step 2: Introduce the acetic acid moiety via alkylation with monochloroacetic acid in aqueous medium, followed by acidification to isolate the product .
- Characterization: Confirm purity via TLC and structural integrity using IR (C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., thiophene protons at δ 7.2–7.5 ppm), and elemental analysis (C, H, N, S deviations <0.4%) .
Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Thiophene-2-carbaldehyde, NH₄SCN | Ethanol | Morpholine | 65–75 |
| 2 | Monochloroacetic acid | H₂O | NaOH | 80–85 |
Basic: How can researchers verify the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- IR Spectroscopy: Identify characteristic peaks for the thiazole ring (C=N stretch ~1600 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) .
- NMR: Confirm aromatic protons (δ 7.0–8.0 ppm for phenyl/thiophene) and the acetic acid side chain (δ 3.8–4.2 ppm for CH₂) .
- Elemental Analysis: Compare experimental vs. calculated values for C, H, N, and S to ensure purity (>98%) .
- HPLC: Assess purity using a C18 column with UV detection at 254 nm; retention time should match reference standards .
Advanced: How can molecular docking guide the evaluation of biological activity?
Methodological Answer:
Molecular docking predicts binding affinity to target proteins (e.g., enzymes or receptors):
- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Preparation: Optimize the compound’s 3D structure (e.g., via Gaussian09) and retrieve target protein structures from PDB (e.g., CYP450 or kinase domains).
- Analysis: Prioritize compounds with low binding energy (ΔG < -8 kcal/mol) and stable hydrogen bonds with active-site residues (e.g., catalytic serine or histidine) .
- Validation: Cross-reference docking results with in vitro assays (e.g., antimicrobial MIC values) to resolve discrepancies caused by assay conditions (e.g., pH, solvent) .
Advanced: What strategies improve solubility and bioavailability via salt formation?
Methodological Answer:
- Salt Synthesis: React the carboxylic acid with inorganic bases (e.g., NaOH, KOH) or organic amines (e.g., morpholine) in propan-2-ol/water mixtures .
- Purification: Recrystallize salts from methanol or water-propan-2-ol (1:1) to achieve >95% purity .
- Evaluation: Measure solubility in PBS (pH 7.4) and logP values (e.g., via shake-flask method). Sodium salts typically show 10–50x higher aqueous solubility than the free acid .
Advanced: How to address contradictory biological activity data in literature?
Methodological Answer:
Contradictions may arise from assay variability or structural analogs. Resolve by:
- Standardizing Assays: Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size of 1×10⁵ CFU/mL) .
- Structural Comparison: Compare activity of the target compound with derivatives (e.g., fluorophenyl or bromophenyl analogs) to identify substituent effects .
- Meta-Analysis: Pool data from multiple studies and apply statistical models (e.g., ANOVA) to isolate significant trends .
Basic: What analytical methods validate purity during synthesis?
Methodological Answer:
- TLC: Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7); visualize under UV254 .
- HPLC-DAD: Use a C18 column, gradient elution (acetonitrile/water + 0.1% TFA), and compare retention times with standards. Ensure peak area >99% .
- Melting Point: Determine via capillary method; deviations >2°C from literature values indicate impurities .
Advanced: How to design derivatives for enhanced pharmacological activity?
Methodological Answer:
- Scaffold Modification: Introduce electron-withdrawing groups (e.g., -Br, -F) at the phenyl ring to enhance metabolic stability .
- Esterification: Synthesize methyl or ethyl esters via Fischer-Speier reaction to improve membrane permeability .
- Biological Screening: Test derivatives against target panels (e.g., NCI-60 for anticancer activity) and correlate results with computational ADMET predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
